

# Application of Metal Phthalein in Pharmaceutical Analysis: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Metal phthalein	
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## Introduction

In the stringent regulatory environment of pharmaceutical manufacturing, the precise quantification of metal ions is crucial for ensuring the safety, efficacy, and quality of drug products. **Metal phthalein**, also known as phthalein purple or o-cresolphthalein complexone, serves as a key metallochromic indicator in analytical chemistry for the quantification of metal ions.[1][2] This document provides detailed application notes and protocols for the use of **metal phthalein** in the pharmaceutical analysis, focusing on the complexometric titration of calcium in pharmaceutical formulations.

**Metal phthalein** is particularly useful for the determination of alkaline earth metals, such as calcium and magnesium.[1] In complexometric titrations, **metal phthalein** forms a colored complex with the metal ion being analyzed. During the titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the metal ion is progressively complexed by the titrant. At the endpoint, the EDTA removes the metal ion from the indicator-metal complex, resulting in a distinct color change.[3][4][5] For **metal phthalein**, in the presence of alkaline earth metals at a pH of 10-11, the solution is a rose or red color, and at the endpoint, it becomes colorless.[1]



# Application: Quantification of Calcium in Calcium Gluconate Tablets

A common application of **metal phthalein** in pharmaceutical analysis is the assay of calcium in calcium gluconate tablets, a widely used calcium supplement. The accurate determination of the calcium content is essential to guarantee the therapeutic dose.

# **Principle of the Method**

The assay of calcium gluconate is based on a direct complexometric titration with a standardized solution of disodium edetate (EDTA). Calcium ions (Ca²+) form a stable, water-soluble 1:1 complex with EDTA. **Metal phthalein** is used as the indicator. The titration is carried out in an alkaline medium (pH 10-11) to ensure the stability of the calcium-EDTA complex and the proper functioning of the indicator. At the beginning of the titration, the solution containing calcium ions and the **metal phthalein** indicator will have a rose/red color. As the EDTA solution is added, it will first react with the free calcium ions. Near the endpoint, the EDTA will start to displace the calcium ions from the **metal phthalein**-calcium complex. The endpoint is reached when all the calcium has been complexed by EDTA, at which point the solution will turn colorless.

# **Quantitative Data Summary**

The following table summarizes the results of a typical analysis of commercially available calcium gluconate tablets using the described protocol.



Paramete r	Specificat ion	Result 1	Result 2	Result 3	Average	% RSD
Label Claim (mg of Calcium Gluconate)	500 mg	-	-	-	-	-
Weight of Tablet Powder (mg)	510.2	509.8	510.5	510.17	-	
Volume of 0.05 M EDTA Consumed (mL)	-	22.7	22.6	22.8	22.7	0.44%
Calculated Calcium Gluconate (mg)	-	509.2	507.0	511.4	509.2	0.43%
% of Label Claim	90.0% - 110.0%	101.8%	101.4%	102.3%	101.8%	0.44%

<sup>%</sup> RSD (Relative Standard Deviation) is a measure of precision.

# **Experimental Protocols**Preparation of Reagents

- 0.05 M Disodium Edetate (EDTA) Solution:
  - Dissolve 18.61 g of disodium edetate in sufficient deionized water to produce 1000 mL.
  - Standardize this solution against a primary standard, such as calcium carbonate.
- Ammonia-Ammonium Chloride Buffer (pH 10):



- o Dissolve 5.4 g of ammonium chloride in 20 mL of deionized water.
- o Add 35 mL of 10 M ammonia solution and dilute to 100 mL with deionized water.
- Metal Phthalein Indicator Solution:
  - Dissolve 10 mg of metal phthalein in 1 mL of strong ammonia solution.
  - Dilute to 10 mL with deionized water.
- 0.1 M Barium Chloride Solution (for indicator sensitivity test):
  - Dissolve 2.44 g of barium chloride in 100 mL of deionized water.

# **Indicator Sensitivity Test**

- To 5 mL of the prepared metal phthalein indicator solution, add 95 mL of deionized water, 4 mL of strong ammonia solution, and 50 mL of 95% ethanol.
- Add 0.2 mL of 0.1 M barium chloride solution. The solution should turn a bluish-violet color.
- Add 0.24 mL of 0.05 M disodium edetate solution. The solution should become colorless.[1]

# **Sample Preparation**

- Weigh and finely powder not fewer than 20 calcium gluconate tablets.
- Accurately weigh a quantity of the powder equivalent to about 0.5 g of calcium gluconate and transfer it to a 250 mL conical flask.

# **Titration Procedure**

- Add 50 mL of warm deionized water to the conical flask containing the tablet powder and swirl to dissolve.
- Cool the solution to room temperature.
- Add 10 mL of the ammonia-ammonium chloride buffer (pH 10).



- Add 3-5 drops of the metal phthalein indicator solution. The solution should turn a rose or red color.
- Titrate with the standardized 0.05 M disodium edetate solution until the color changes from rose/red to colorless.
- Record the volume of EDTA solution consumed.
- · Repeat the titration with two more samples.
- Perform a blank titration using 50 mL of deionized water and the same quantities of buffer and indicator, and subtract the volume of EDTA consumed in the blank from the sample titration volumes.

### Calculation

Calculate the percentage of calcium gluconate in the tablets using the following formula:

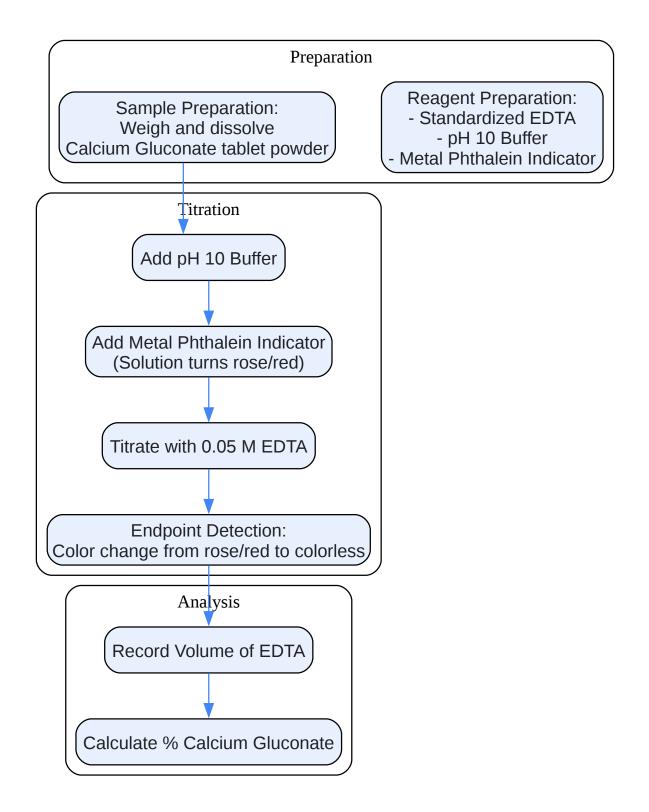
#### Where:

- V = Volume of EDTA solution consumed in mL (corrected for blank)
- M = Molarity of the EDTA solution
- F = Equivalence factor (each mL of 0.05 M EDTA is equivalent to 22.42 mg of calcium gluconate)
- W = Weight of the sample in mg

# **Visualizations**

# **Experimental Workflow for Calcium Gluconate Assay**



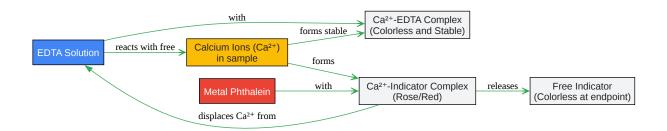


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Caption: Workflow for the complexometric titration of calcium gluconate.



# **Logical Relationship of Titration Components**



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Caption: Interaction of components in the titration of calcium.

## Conclusion

**Metal phthalein** is a reliable and effective indicator for the complexometric titration of calcium in pharmaceutical preparations. The provided protocol for the assay of calcium gluconate tablets demonstrates a practical application of this method. Adherence to proper experimental technique, including the standardization of the titrant and the use of a blank titration, is essential for achieving accurate and precise results, thereby ensuring the quality and safety of pharmaceutical products.

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